molecular formula C19H22O2 B2535801 Dihydroyashabushiketol CAS No. 24192-01-6

Dihydroyashabushiketol

Cat. No.: B2535801
CAS No.: 24192-01-6
M. Wt: 282.383
InChI Key: CCNKTMMNRPJQHV-SFHVURJKSA-N
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Chemical Reactions Analysis

Types of Reactions

Dihydroyashabushiketol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction of this compound can yield different hydroxy derivatives.

    Substitution: It can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted diarylheptanoids, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of dihydroyashabushiketol involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer pathways . The hydroxyl group plays a crucial role in its interaction with these targets, influencing its biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

(5S)-5-hydroxy-1,7-diphenylheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNKTMMNRPJQHV-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CC(=O)CCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24192-01-6
Record name 24192-01-6
Source European Chemicals Agency (ECHA)
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